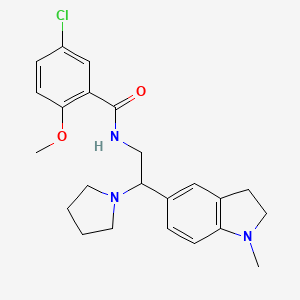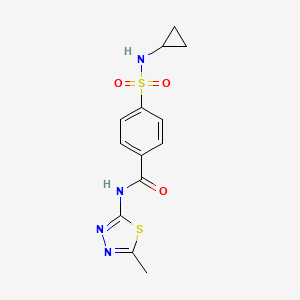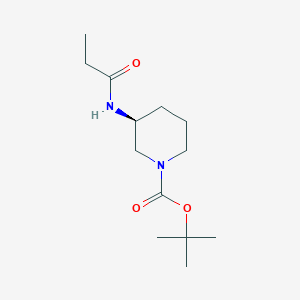
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a dihydropyridine ring
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is currently unknown . Compounds with similar structures, such as tetrazole derivatives, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various conditions, including pain, inflammation, and metabolic diseases .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bond and hydrophobic interactions . The introduction of a 1H-tetrazol-5-yl group has been found to significantly increase the potency of certain compounds .
Biochemical Pathways
Based on the known metabolic pathways of related compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Based on the known effects of related compounds, it may have potential therapeutic effects in the treatment of various conditions, including pain, inflammation, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Final Coupling and Amidation: The final step involves coupling the tetrazole-phenyl intermediate with the dihydropyridine intermediate, followed by amidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and automated systems for the click chemistry steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the tetrazole ring.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, the compound’s interactions with enzymes and receptors are of interest, particularly in the context of drug design.
Medicine
Medicinally, the compound is explored for its potential as an anti-inflammatory or anticancer agent due to the bioactivity of the tetrazole and dihydropyridine moieties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- N-(4-(5-thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl)hexadecanamide
Uniqueness
What sets N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is its combination of a tetrazole ring and a dihydropyridine ring, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research.
Properties
IUPAC Name |
6-oxo-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3/c23-13-6-1-10(7-16-13)15(25)17-8-14(24)19-11-2-4-12(5-3-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,16,23)(H,17,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUPCGJUYYKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)C2=CNC(=O)C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)
![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2823021.png)
![N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)

![Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2823028.png)
![2-[[4-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2823031.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
![2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)


